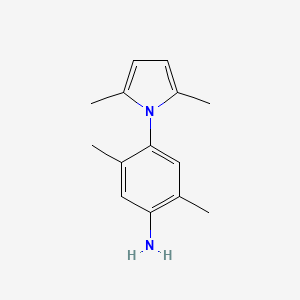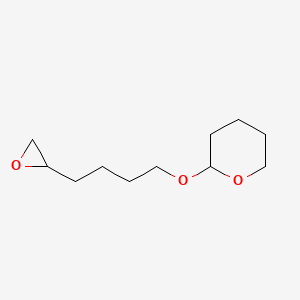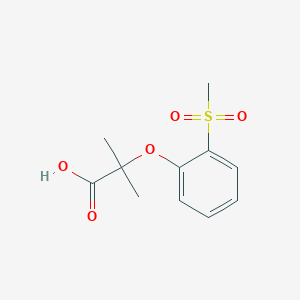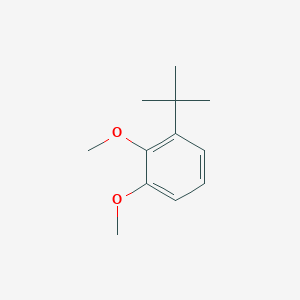
6-(Oxiran-2-yl)nicotinonitrile
Descripción general
Descripción
6-(Oxiran-2-yl)nicotinonitrile is a bifunctional compound that contains both an oxirane ring and a cyano group. This compound is significant in synthetic organic chemistry due to its versatile applications and its role as an important synthetic intermediate.
Métodos De Preparación
6-(Oxiran-2-yl)nicotinonitrile can be synthesized through the Darzens reaction, which involves the reaction of carbonyl compounds with haloacetonitriles in the presence of a base . This method is efficient and widely used in the preparation of oxiranecarbonitriles. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
6-(Oxiran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Ring Opening Reactions: Acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins.
Oxidation Reactions: Conversion of cyanohydrins to 3-fluoro-2-oxoalkanoic acids using CrO3 under acidic conditions.
Substitution Reactions: Reaction with HF in the presence of pyridine to produce vicinal fluorocyanohydrins.
Common reagents used in these reactions include hydrogen halides, HF, and CrO3. Major products formed from these reactions include α-halo ketones, 3-fluoro-2-oxoalkanoic acids, and vicinal fluorocyanohydrins .
Aplicaciones Científicas De Investigación
6-(Oxiran-2-yl)nicotinonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Oxiran-2-yl)nicotinonitrile involves its bifunctional nature, allowing it to participate in various chemical reactions. The oxirane ring can undergo nucleophilic ring opening, while the cyano group can participate in substitution and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic organic chemistry .
Comparación Con Compuestos Similares
6-(Oxiran-2-yl)nicotinonitrile can be compared with other oxiranecarbonitriles, such as:
3-Pyridinecarbonitrile:
2-Methyloxiranecarbonitrile: Contains a methyl group instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of an oxirane ring and a cyano group, which provides a broader range of chemical reactivity and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
6-(oxiran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-3-6-1-2-7(10-4-6)8-5-11-8/h1-2,4,8H,5H2 |
Clave InChI |
IBPZPTOARDJFHX-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1h-Pyrrolo[2,3-b]pyridine,3-[4-(2,3-dichlorophenyl)-5-isoxazolyl]-](/img/structure/B8396740.png)
acetate](/img/structure/B8396741.png)

